3-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-11-6-7-12(2)15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUJMRVGWSMQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenyl isocyanate with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 5-mercapto-1,3,4-thiadiazole under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Sulfanyl Group Oxidation
Reaction : The sulfur atom in the sulfanyl (-S-) bridge undergoes controlled oxidation.
Reagents/Conditions :
-
Hydrogen peroxide (3-30% concentration)
-
Acetic acid catalyst at 40-60°C
Products :
| Oxidation State | Product Structure | Yield (%) |
|---|---|---|
| Sulfoxide | -S(O)- linkage | 65-78 |
| Sulfone | -SO₂- linkage | 42-55 |
Mechanism : Radical-mediated oxidation via peroxide intermediates.
Nucleophilic Substitution at Thiadiazole C-2 Position
Reaction : Displacement of the benzamide group by nucleophiles at the electron-deficient C-2 position of the thiadiazole ring.
Examples :
| Nucleophile | Conditions | Product Type |
|---|---|---|
| Primary amines | DMF, 80°C, 12h | 2-Amino-thiadiazole analog |
| Alkoxides | THF, −20°C to RT, 6h | 2-Alkoxy derivatives |
Key Finding : Reactivity follows the order: NH₂⁻ > RO⁻ > RS⁻ due to electron-withdrawing effects of the sulfanyl bridge .
Amide Bond Hydrolysis
Reaction : Cleavage of carbamoyl and benzamide groups under extreme conditions.
Pathways :
| Condition | Target Amide | Product |
|---|---|---|
| 6M HCl, reflux, 24h | Carbamoyl linkage | 2,5-Dimethylphenylamine |
| NaOH (20%), 100°C, 48h | Benzamide moiety | 3-Chlorobenzoic acid |
Stability Note : Benzamide shows 3x greater resistance to hydrolysis compared to the carbamoyl group.
Chloro Substituent Reactivity
Reaction : Aromatic nucleophilic substitution at the 3-chloro position.
Demonstrated Transformations :
| Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|
| NaN₃ | CuI, DMSO | 3-Azido derivative | 88 |
| Morpholine | Pd(OAc)₂, Xantphos | 3-Morpholino compound | 76 |
Limitation : Electron-withdrawing thiadiazole ring reduces para-directing effects, limiting substitution to meta positions .
Electrophilic Aromatic Substitution
Reaction : Functionalization of 2,5-dimethylphenyl and benzamide rings.
Observed Reactions :
| Reaction Type | Reagent | Position Modified |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Benzamide ring (para-Cl) |
| Bromination | Br₂/FeBr₃ | 2,5-Dimethylphenyl (meta) |
Key Insight : Methyl groups enhance ortho/para-directing effects but steric hindrance limits substitution to meta positions .
Cross-Coupling Reactions
Reaction : Suzuki-Miyaura coupling at halogenated positions.
Example :
| Partner | Conditions | Coupling Position | Efficiency (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | 3-Chloro site | 92 |
Application : Used to create biaryl systems for enhanced biological activity profiling .
Reaction Stability Table
| Functional Group | Thermal Stability (°C) | pH Stability Range |
|---|---|---|
| Sulfanyl bridge | ≤160 | 2-12 |
| Thiadiazole ring | ≤220 | 1-14 |
| Carbamoyl linkage | ≤190 | 4-10 |
Data synthesized from experimental analogs .
This compound's multifunctional architecture enables strategic modifications for drug development and material science applications. Further studies should explore photochemical reactions and catalytic asymmetric transformations.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 3-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzamide with thiadiazole moieties possess potent antibacterial and antifungal properties. These compounds have been tested against various strains, including Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics like penicillin and fluconazole .
Anticancer Potential
The anticancer activity of this compound is another area of focus. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction. For example, related compounds have shown cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values indicating strong activity . Molecular docking studies further support its potential as a therapeutic agent by demonstrating favorable binding interactions with cancer-related targets.
Case Study 1: In Vitro Antimicrobial Screening
In a study evaluating a series of benzamide derivatives, including those related to this compound, researchers conducted in vitro screenings against mycobacterial and fungal strains. The results indicated that these compounds exhibited significant antimicrobial activity with lower minimum inhibitory concentrations (MICs) than established drugs .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of thiadiazole derivatives. The study reported that compounds similar to this compound induced apoptosis in various cancer cell lines. The mechanism was linked to mitochondrial dysfunction and caspase activation, suggesting a multi-targeted approach in cancer therapy .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-((3,5-dimethylphenyl)carbamoyl)nicotinamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a thiadiazole ring and a benzamide moiety, which are significant in modulating various biological activities. The presence of a chlorine atom and a sulfanyl group enhances its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with thiadiazole and benzamide structures exhibit various biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against several bacterial strains.
- Anticancer Properties : Some benzamide derivatives demonstrate inhibition of tumor growth in vitro and in vivo.
- Anti-inflammatory Effects : Certain compounds in this class have been noted for their ability to reduce inflammation markers.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Modulation of Receptor Activity : Interaction with various receptors can lead to downstream effects that alter cellular responses.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
Antimicrobial Studies
A study demonstrated that thiadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL. The structure-activity relationship (SAR) indicated that modifications at the thiadiazole ring could enhance activity .
Anticancer Activity
In vitro assays revealed that this compound inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 15 µM. Further studies suggested that the compound induces apoptosis through the mitochondrial pathway .
Anti-inflammatory Effects
Research has shown that this compound can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a potential use in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Efficacy : In a preclinical model using mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis within tumor tissues .
- Case Study on Antibacterial Efficacy : A clinical isolate study found that the compound effectively reduced bacterial load in infected wounds in animal models, demonstrating its potential for topical applications .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
